molecular formula C9H9Cl2NO B12211894 6,8-Dichlorochroman-4-amine CAS No. 886762-89-6

6,8-Dichlorochroman-4-amine

Cat. No.: B12211894
CAS No.: 886762-89-6
M. Wt: 218.08 g/mol
InChI Key: KJGMEAMNMDDGQA-UHFFFAOYSA-N
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Description

6,8-Dichlorochroman-4-amine is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . It is a derivative of chroman, a bicyclic organic compound, and contains two chlorine atoms at the 6th and 8th positions and an amine group at the 4th position. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichlorochroman-4-amine typically involves the chlorination of chroman derivatives followed by amination. One common method includes the reaction of 6,8-dichlorochroman-4-one with ammonia or an amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichlorochroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorochroman-4-one, while reduction can produce various amine derivatives .

Scientific Research Applications

6,8-Dichlorochroman-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichlorochroman-4-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dual chlorine substitution and amine group make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

886762-89-6

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

6,8-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2

InChI Key

KJGMEAMNMDDGQA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)Cl

Origin of Product

United States

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